(4-Bromo-2-hydroxyphenyl)(morpholino)methanone
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Overview
Description
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO3 It is a brominated phenolic compound with a morpholine moiety attached to the methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(morpholino)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-hydroxybenzaldehyde and morpholine.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The phenolic and brominated moieties contribute to its reactivity and potential biological activities. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but lacks the hydroxyl group.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Similar structure with a chlorine atom instead of a hydroxyl group.
(4-Bromo-2-methoxyphenyl)(morpholino)methanone: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
(4-Bromo-2-hydroxyphenyl)(morpholino)methanone is unique due to the presence of both the bromine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(10(14)7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 |
InChI Key |
TVFTWBMEPHJAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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